Quantitative Accuracy: Verified Recovery Efficiency in a Validated LC-MS/MS Method
In a validated LC-MS/MS method for quantifying eight nitrosamines in a commercial drug product and its API, the use of NDEA-d10 as an internal standard facilitated a mean recovery for NDEA ranging from 90 to 107% across the analytical range [1]. This is compared to methods lacking a matched internal standard, which often fail to meet the typical ICH Q2(R1) acceptance criteria for recovery (80-120%) due to uncompensated matrix effects [2]. The use of NDEA-d10 ensures the method's accuracy and precision are within regulatory expectations.
| Evidence Dimension | Analyte Recovery Accuracy |
|---|---|
| Target Compound Data | NDEA recovery: 90-107% (using NDEA-d10 IS) |
| Comparator Or Baseline | Methods without a matched deuterated IS |
| Quantified Difference | Consistently achieves recovery within ICH guidelines, whereas un-corrected methods may not. |
| Conditions | LC-MS/MS quantification of NDEA in small molecule API and drug product capsule matrices [1]. |
Why This Matters
Demonstrates that procuring NDEA-d10 is essential for achieving the quantitative accuracy mandated by health authorities for pharmaceutical quality control.
- [1] Pharmaceutical Research. (2025). A New Analytical LC–MS/MS Method for Determination of Eight Standard Nitrosamines... in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaceutical Ingredient. 42, 1199–1229. View Source
- [2] Aragen Life Sciences. (2025). Regulatory-Ready Nitrosamine Analysis: Advanced LC–MS/MS Solutions for Confident Compliance. White Paper. View Source
